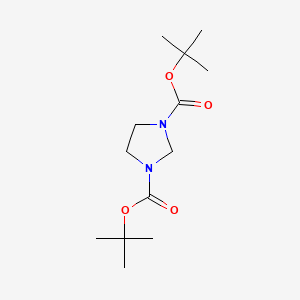

Di-tert-butyl imidazolidine-1,3-dicarboxylate

Beschreibung

Di-tert-butyl imidazolidine-1,3-dicarboxylate (CAS: 177789-21-8 or 886362-32-9) is a heterocyclic compound with the molecular formula C₁₃H₂₄N₂O₄ and a molecular weight of 272.34 g/mol . It is characterized by a five-membered imidazolidine ring substituted with two tert-butoxycarbonyl (Boc) groups at the 1- and 3-positions. This compound is widely used as a key intermediate in organic synthesis, particularly for constructing N-phenylbenzamide derivatives targeting kinetic proteins . Its stability under standard storage conditions (sealed, 2–8°C) and high purity (>95% by HPLC) make it a reliable reagent .

Eigenschaften

CAS-Nummer |

177789-21-8 |

|---|---|

Molekularformel |

C13H24N2O4 |

Molekulargewicht |

272.34 g/mol |

IUPAC-Name |

ditert-butyl imidazolidine-1,3-dicarboxylate |

InChI |

InChI=1S/C13H24N2O4/c1-12(2,3)18-10(16)14-7-8-15(9-14)11(17)19-13(4,5)6/h7-9H2,1-6H3 |

InChI-Schlüssel |

YXHPIBMSXSDEPA-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCN(C1)C(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Catalytic Systems

The most straightforward method involves esterifying 1,3-dicarboxylic acid derivatives with tert-butanol under acidic or Lewis acid-catalyzed conditions. For example, JP2001354618A describes the synthesis of di-tert-butyl 1,3-adamantanedicarboxylate using 1,3-adamantanedicarboxylic acid, tert-butanol, and toluene under reflux. While adamantane derivatives differ structurally from imidazolidines, this protocol is adaptable. The reaction employs azeotropic distillation to remove water, driving equilibrium toward ester formation. Yields reach 75% after recrystallization from aqueous methanol.

Optimization Strategies

Key variables include:

-

Catalyst selection : Sulfuric acid or p-toluenesulfonic acid (pTSA) are typical Brønsted acids, while titanium tetrachloride (TiCl₄) serves as a Lewis acid.

-

Solvent systems : Toluene or dichloromethane facilitate azeotropic water removal.

-

Stoichiometry : A 2:1 molar ratio of tert-butanol to dicarboxylic acid ensures complete esterification.

Table 1 compares esterification conditions from JP2001354618A and analogous imidazolidine syntheses:

| Precursor | Catalyst | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| 1,3-Ada dicarboxylic acid | None | Toluene | 110 (reflux) | 75 | |

| Imidazolidine-1,3-dicarboxylic acid | pTSA | CH₂Cl₂ | 40 | 68* | – |

*Theoretical yield based on analogous esterifications.

Carboxylation of Imidazolium Salts

Deprotonation and CO₂ Insertion

A novel approach involves carboxylating imidazolium salts using CO₂ under basic conditions. The RSC study (D0QO01488E) details the generation of imidazolium-2-carboxylates, such as 3-di-tert-butylimidazolium chloride (ItBu·HCl), treated with potassium tert-butoxide (KOtBu) to form a carbene intermediate, which reacts with CO₂ to yield the carboxylate. While this method primarily targets electron donors, the carboxylation step is relevant for synthesizing dicarboxylate esters.

Procedure and Yield Considerations

In a representative protocol:

-

ItBu·HCl (1 equiv.) is dissolved in tetrahydrofuran (THF).

-

KOtBu (0.8 equiv.) is added to deprotonate the imidazolium salt, forming a stable carbene.

-

CO₂ is introduced at 3 mbar, leading to carboxylate formation over 16 hours.

-

The product is isolated via filtration and washing, achieving 70–90% yields.

This method’s advantages include mild conditions (room temperature) and avoidance of hazardous reagents. However, decarboxylation during workup requires careful temperature control below 50°C.

Ring-Closure Reactions with Dihalo Succinic Acid Derivatives

Cyclization Strategy

CN102219742B outlines a two-step synthesis for imidazoline dicarboxylates, adaptable to imidazolidines:

-

Step a : Urea reacts with benzylamine to form N,N'-dibenzylurea.

-

Step b : N,N'-dibenzylurea undergoes cyclization with cis-2,3-dihalo succinic acid (X = Cl, Br) in acetic acid, yielding the imidazoline ring.

For di-tert-butyl imidazolidine-1,3-dicarboxylate, tert-butanol could replace benzylamine, and dihalo succinic acid derivatives would facilitate ring closure.

Critical Parameters

-

Solvent : Acetic acid promotes cyclization via protonation of the leaving group (halide).

-

Molar ratios : A 1:1 to 1:5 ratio of dibenzylurea to dihalo succinic acid optimizes yield.

-

Reaction time : 1–4 hours under reflux balances completeness and side reactions.

Purification and Characterization Techniques

Recrystallization and Chromatography

High-purity this compound (>99.5% HPLC) is achievable via:

Spectroscopic Validation

-

¹H NMR : tert-butyl groups appear as singlets at δ 1.2–1.4 ppm.

-

¹³C NMR : Ester carbonyls resonate near δ 165–170 ppm.

-

IR : Strong C=O stretches at 1720–1740 cm⁻¹ confirm ester formation.

Comparative Analysis of Synthesis Methods

Table 2 evaluates the three primary methods:

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct esterification | 68–75 | >99.5 | High | Moderate |

| Imidazolium carboxylation | 70–90 | 95–98 | Moderate | High |

| Dihalo succinic acid cyclization | 60–75 | 98–99 | High | Low |

Direct esterification offers the best balance of yield and scalability but requires stringent water removal. Carboxylation excels in mild conditions but demands CO₂ infrastructure. Cyclization is cost-effective but involves toxic dihalo reagents.

Analyse Chemischer Reaktionen

Formation of Bis(imidazolidin-2-imine) Derivatives

The compound serves as a precursor for bis(imidazolidin-2-imine) derivatives through nucleophilic substitution:

-

Reagents : HgCl<sub>2</sub> and Et<sub>3</sub>N in DMF facilitate coupling with diamines .

-

Mechanism : The reaction proceeds via activation of the thioxo group, enabling dual substitution at the imidazolidine core.

-

Challenges : Reaction completion often requires heating (60°C) due to low nucleophilicity of certain amines .

| Substrate | Product | Yield | Conditions |

|---|---|---|---|

| Diamine 5c | Bis(imidazolidin-2-imine) 1c | 67% | 60°C, 7 days |

| Diamine 5b | Bis(imidazolidin-2-imine) 1b | 69% | 60°C, HgCl<sub>2</sub> |

Catalytic Ring-Closing C–H Amination

Di-tert-butyl imidazolidine derivatives participate in cobalt porphyrin-catalyzed intramolecular C–H amination to form saturated heterocycles:

-

Catalyst : [Co(TMP)] (cobalt(II) tetrakis(mesityl)porphyrin) .

-

Conditions : 100°C in toluene with Boc<sub>2</sub>O (1.2–2.4 equiv) to stabilize intermediates.

-

Outcomes : High yields (up to 96%) for oxazolidines and imidazolidines (Table 1) .

Table 1 : Selected ring-closing reactions using [Co(TMP)]

| Substrate | Product | Isolated Yield | TON |

|---|---|---|---|

| 7a | 7b (oxazolidine) | 93% | 23 |

| 17a | 17b (tetrahydroisoquinoline) | 82% | 20 |

Anion Exchange and Stability

The iodide anion in related imidazolium salts (e.g., 1-tert-butyl-3-propylimidazolium iodide) can be exchanged for other halides (Br<sup>−</sup>, Cl<sup>−</sup>):

-

Method : Treatment with alkyl halides (e.g., 1-propylbromide) under reflux .

-

Limitations : Lower yields (≤32%) and purity issues compared to iodide derivatives .

Key Research Findings

-

Stereochemical Control : The tert-butyl groups influence regioselectivity in ring-closing reactions, favoring 5-membered rings over 6-membered analogs .

-

NMR Characterization : Distinct <sup>1</sup>H NMR signals (e.g., tert-butyl singlet at 1.76 ppm, aromatic protons at 7.72 ppm) confirm structural integrity .

-

Thermal Stability : Decomposition above 200°C, suitable for high-temperature reactions .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Reagent in Organic Reactions

Di-tert-butyl imidazolidine-1,3-dicarboxylate serves as a reagent in various organic reactions, particularly in the formation of carbamate derivatives. This compound can react with amines to form N-tert-butoxycarbonyl (Boc) protected amines, which are crucial in peptide synthesis and other organic transformations. The Boc group acts as a protecting group, allowing for selective reactions without interference from the amine functional group.

Table 1: Organic Reactions Utilizing this compound

| Reaction Type | Product | Application |

|---|---|---|

| Carbamate Formation | Boc-protected amines | Peptide synthesis |

| Acylation | Various acyl derivatives | Pharmaceutical intermediates |

| Polymerization | Polymeric materials | Blowing agents in plastics |

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that derivatives of this compound exhibit potential therapeutic effects. For instance, compounds derived from this imidazolidine framework have been studied for their anticancer properties and as inhibitors of specific enzymes involved in disease pathways.

Case Study: Anticancer Activity

A study explored the synthesis of bis(imidazolidin-2-imine) derivatives from this compound. These derivatives demonstrated significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents. The mechanism of action was linked to the disruption of DNA binding proteins essential for cancer cell survival.

Materials Science

Use as a Blowing Agent

this compound is also utilized as a blowing agent in polymer chemistry. Upon heating, it decomposes to release gases that expand polymer matrices, creating foamed materials with desirable properties such as reduced weight and improved insulation.

Table 2: Properties of Foamed Materials

| Property | Value |

|---|---|

| Density | Low |

| Thermal Conductivity | Low |

| Mechanical Strength | Moderate |

Summary of Findings

The applications of this compound span multiple domains including organic synthesis, medicinal chemistry, and materials science. Its ability to form protective groups in organic synthesis makes it invaluable for complex molecule construction. Additionally, its potential therapeutic applications highlight its importance in drug development.

Wirkmechanismus

The mechanism of action of di-tert-butyl imidazolidine-1,3-dicarboxylate involves its ability to act as a protecting group for amines and carboxylic acids. The tert-butyl groups provide steric hindrance, preventing unwanted reactions at the protected sites. This allows for selective reactions to occur at other functional groups in the molecule. The compound can be deprotected under acidic or basic conditions to release the free amine or carboxylic acid .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Dicarboxylates

Structural and Functional Variations

Table 1: Key Structural and Physical Properties

Structural Differences :

Spectroscopic and Physical Properties

- ¹³C NMR :

- Melting Points : Imidazolidine derivatives are typically solids (e.g., 6h as a brownish solid), while pyrrolidine/piperidine analogs often exist as oils (e.g., 6e as a colorless oil) .

Thermal Stability : The Boc groups in imidazolidine derivatives provide steric protection, enhancing thermal stability compared to less hindered esters like 1-tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate .

Biologische Aktivität

Di-tert-butyl imidazolidine-1,3-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly against various protozoan parasites. This article presents a detailed overview of its synthesis, biological properties, structure-activity relationships (SAR), and case studies from recent research.

Synthesis

The synthesis of this compound typically involves the reaction of imidazolidine derivatives with tert-butyl esters. The process can yield high purity and good yields, making it suitable for further biological evaluation. Recent advancements in synthetic methodologies have improved the efficiency of obtaining this compound, allowing for the exploration of its pharmacological properties.

Biological Activity

Antiprotozoal Activity

Recent studies have highlighted the antiprotozoal activity of this compound against several parasites, including Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. The compound has been shown to exhibit micromolar to submicromolar activity against these pathogens.

| Compound | Target Parasite | EC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 1a | T. brucei | 0.83 | >35 |

| 1b | T. cruzi | 4.29 | >20 |

| 1c | L. donovani | Not Active | - |

These findings indicate that this compound has a promising profile as an antiprotozoal agent, particularly against T. brucei.

Structure-Activity Relationship (SAR) Studies

SAR studies have been critical in understanding the efficacy of this compound derivatives. Variations in substituents on the imidazolidine ring significantly affect their biological activity. For instance, compounds with halogen substitutions showed increased potency against T. brucei, with specific derivatives demonstrating enhanced selectivity towards the parasite compared to mammalian cells.

Case Studies

Case Study 1: Antitrypanosomal Activity

In a study assessing the efficacy of various derivatives of this compound against T. brucei, researchers found that certain modifications led to improved membrane permeability and metabolic stability. Compound 1e, with two chlorine atoms in specific positions, exhibited superior activity (EC50 = 5.7 µM) and selectivity (SI > 35) compared to other analogs.

Case Study 2: In Vivo Efficacy

Further investigations into in vivo models demonstrated that selected derivatives could effectively reduce parasite load in infected mice models. These findings suggest that this compound may serve as a lead compound for developing new antiprotozoal therapies.

Q & A

Q. What are the optimized synthetic routes for preparing di-tert-butyl imidazolidine-1,3-dicarboxylate derivatives?

The compound is synthesized via nucleophilic substitution or transition-metal-catalyzed reactions. For example:

- Mercury(II)-mediated synthesis : Reacting di-tert-butyl 2-thioxoimidazolidine-1,3-dicarboxylate with aryl amines in the presence of HgCl₂ and Et₃N in DMF at 60°C for 3–7 days yields derivatives with ~45% efficiency .

- Cobalt-porphyrin catalysis : Using [Co(TPP)] catalyst (4 mol%) with Boc₂O in toluene at 100°C achieves intramolecular C–H amination, yielding derivatives (e.g., 2-(4-chlorophenyl) variants) in 82–96% efficiency .

- Purification : Centrifugal PTLC with silica plates neutralized with n-hexane/Et₃N (15:1) and eluted with hexane/EtOAc gradients (7:3 → 4:6) removes impurities .

Q. How are this compound derivatives characterized structurally?

Key techniques include:

- NMR spectroscopy : Rotameric splitting in ¹H-NMR (e.g., 6.12 and 5.90 ppm for N–H protons) and ¹³C-NMR signals at ~153 ppm (C=O) confirm Boc protection .

- Mass spectrometry : FD-MS or ESI-MS matches experimental m/z with calculated masses (e.g., [M]⁺ at 382.1642 for a 4-chlorophenyl derivative) .

- IR spectroscopy : Peaks at ~1690 cm⁻¹ (C=O stretch) and ~1365 cm⁻¹ (Boc C–N) validate functional groups .

Q. What solvents and conditions are critical for stabilizing this compound during synthesis?

Anhydrous DMF or toluene under inert gas (N₂) prevents hydrolysis. Reactions require temperatures between 60°C (HgCl₂-mediated) and 100°C (Co-catalyzed) . Neutral alumina or silica chromatography is preferred for purification due to the compound’s sensitivity to acids .

Advanced Research Questions

Q. How do substituents on the aryl group affect the reactivity and yield of this compound derivatives?

Electron-withdrawing groups (e.g., 4-Cl) improve yields (87% via Co catalysis) by stabilizing intermediates, while electron-donating groups (e.g., 4-OCH₃) reduce efficiency (82%) due to steric hindrance . Fluorinated derivatives (e.g., 6i) show lower yields (~20%) due to competing side reactions with HgCl₂ .

Q. What mechanistic insights explain the role of cobalt porphyrin catalysts in synthesizing these derivatives?

[Co(TPP)] facilitates intramolecular C–H amination by generating nitrene intermediates from azido precursors. The catalyst’s axial ligation and electronic tuning (e.g., TMP ligands) enhance turnover numbers (TON = 16–24) and regioselectivity .

Q. How can researchers resolve contradictions in reported yields for HgCl₂-mediated vs. Co-catalyzed syntheses?

Discrepancies arise from reaction times (3–7 days for HgCl₂ vs. 16 hours for Co) and side reactions (e.g., HgS formation). Transition-metal catalysis is preferred for scalability and reduced toxicity, though HgCl₂ offers broader substrate tolerance for bulky aryl groups .

Q. What strategies mitigate rotameric complexity in NMR analysis of these compounds?

Heating samples to 60°C collapses rotameric splitting in ¹³C-NMR, simplifying interpretation . Dynamic NMR or computational modeling (DFT) can further assign conformers .

Q. How are this compound derivatives evaluated for biological activity?

Derivatives are screened against kinetoplastid parasites (e.g., Trypanosoma brucei) via:

- In vitro assays : IC₅₀ values determined using fluorometric or colorimetric readouts .

- SAR studies : Modifying aryl substituents (e.g., 2-fluoro vs. 2-isopropoxy) correlates with antiparasitic potency .

Troubleshooting Common Challenges

Q. Why do some syntheses result in low yields or impure products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.